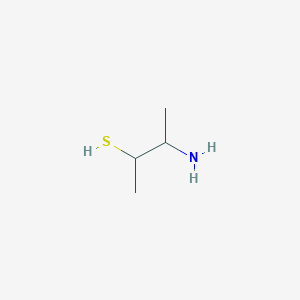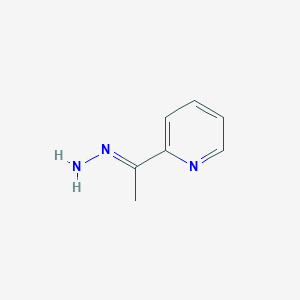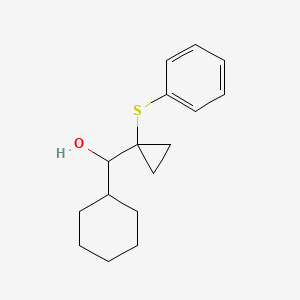
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol is an organic compound that features a cyclohexyl group, a phenylthio group, and a cyclopropyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(1-(phenylthio)cyclopropyl)methanol typically involves the following steps:
Formation of Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of Phenylthio Group: The phenylthio group can be introduced via a thiolation reaction, where a phenylthiol reacts with an appropriate electrophile.
Attachment of Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction, where cyclohexane reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Formation of Methanol Moiety: The methanol moiety can be introduced through a reduction reaction, where a carbonyl compound is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The phenylthio group can be reduced to a phenyl group using reducing agents such as Raney nickel or lithium aluminum hydride.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Raney nickel in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of a carbonyl compound (e.g., cyclohexyl(1-(phenylthio)cyclopropyl)ketone).
Reduction: Formation of a phenyl group (e.g., cyclohexyl(1-phenylcyclopropyl)methanol).
Substitution: Formation of substituted cyclopropyl derivatives (e.g., cyclohexyl(1-(phenylthio)cyclopropyl)azide).
Applications De Recherche Scientifique
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Cyclohexyl(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
Cyclohexyl(1-(phenylthio)cyclopropyl)methanol can be compared with other similar compounds, such as:
Cyclohexyl(1-(phenylthio)cyclopropyl)ketone: Similar structure but with a carbonyl group instead of a methanol moiety.
Cyclohexyl(1-phenylcyclopropyl)methanol: Similar structure but without the phenylthio group.
Cyclohexyl(1-(phenylthio)cyclopropyl)azide: Similar structure but with an azide group instead of a methanol moiety.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H22OS |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
cyclohexyl-(1-phenylsulfanylcyclopropyl)methanol |
InChI |
InChI=1S/C16H22OS/c17-15(13-7-3-1-4-8-13)16(11-12-16)18-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2 |
Clé InChI |
LUHWZZGVAYNZMN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C2(CC2)SC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)

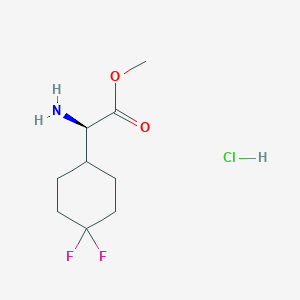
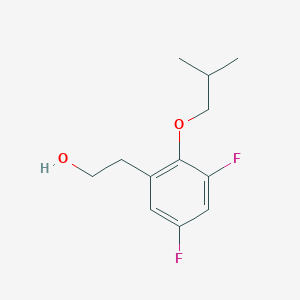
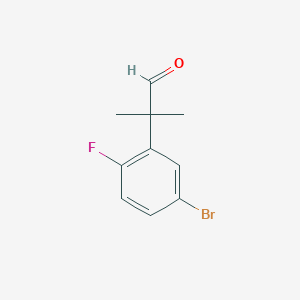
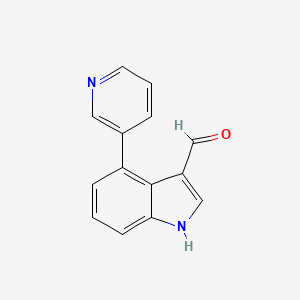
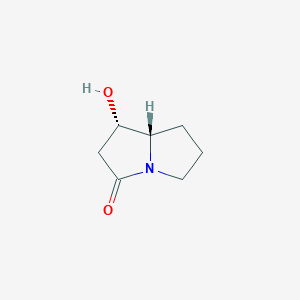
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
![4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13086883.png)
![2-amino-N-[(2S)-2-[benzyl(propan-2-yl)amino]cyclohexyl]-3-methylbutanamide](/img/structure/B13086887.png)
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086889.png)
